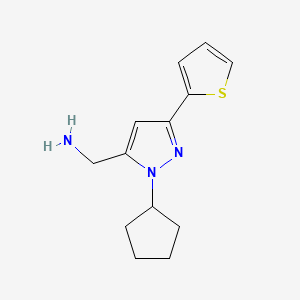
(1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine
Übersicht
Beschreibung
(1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine, often referred to as CPTP, is an organic compound that is used in a variety of scientific research applications. CPTP is a member of the pyrazole family of compounds, which are heterocyclic compounds that contain a five-membered ring of three carbon atoms and two nitrogen atoms. CPTP is a versatile compound with a wide range of applications in scientific research, including synthesis, biochemical and physiological effects, and drug development.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Pyrazole derivatives, including compounds similar to (1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine, are synthesized using a regioselective procedure involving 1,3-dipolar cycloaddition reactions (Alizadeh, Moafi, & Zhu, 2015). This synthesis method emphasizes the ability to create a variety of pyrazole-based compounds with potential applications in various fields.
Enzyme Inhibitory Activity
- Thiophene-based pyrazole derivatives demonstrate notable in vitro enzyme inhibitory activities. Specifically, certain derivatives exhibit significant inhibition against enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST), suggesting potential therapeutic applications (Cetin, Türkan, Bursal, & Murahari, 2021).
Antidepressant Activity
- Some thiophene-pyrazole compounds, similar in structure to (1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine, show promising antidepressant activities. These compounds' potential as antidepressants is indicated by their ability to reduce immobility time in animal models, hinting at therapeutic applications in mental health (Mathew, Suresh, & Anbazhagan, 2014).
Antimicrobial Activity
- Pyrazole derivatives, including those with thiophene moieties, have demonstrated antimicrobial activities. This suggests their potential use in developing new antibacterial and antifungal agents (Rani & Mohamad, 2014).
Anti-Tumor Activities
- Research indicates that certain thiophene-pyrazole compounds exhibit anti-tumor activities. These findings suggest the potential use of such compounds in cancer treatment, opening avenues for further research and development (Gomha, Edrees, & Altalbawy, 2016).
Eigenschaften
IUPAC Name |
(2-cyclopentyl-5-thiophen-2-ylpyrazol-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3S/c14-9-11-8-12(13-6-3-7-17-13)15-16(11)10-4-1-2-5-10/h3,6-8,10H,1-2,4-5,9,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKVIDCJDTYIWEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC(=N2)C3=CC=CS3)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1406562.png)

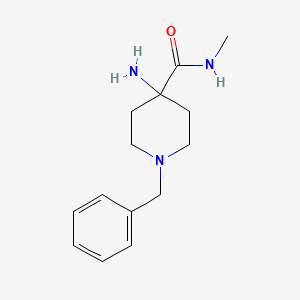
![2-(3-Chloro-4-methoxymethoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1406569.png)


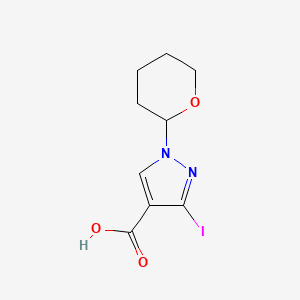
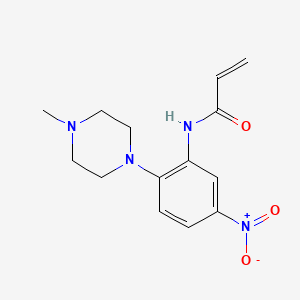
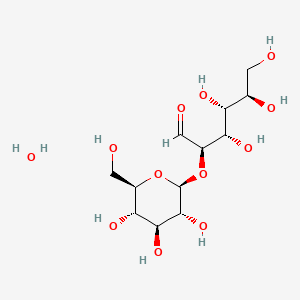
![3-[1-(3-Fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B1406577.png)



